molecular formula C5H10O3S B1391369 4-Hydroxytetrahydro-2H-thiopyran 1,1-dioxide CAS No. 194152-05-1

4-Hydroxytetrahydro-2H-thiopyran 1,1-dioxide

Cat. No.: B1391369
CAS No.: 194152-05-1
M. Wt: 150.2 g/mol
InChI Key: JABSMKPYEZTJTE-UHFFFAOYSA-N
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Description

4-Hydroxytetrahydro-2H-thiopyran 1,1-dioxide is an organic compound with the molecular formula C5H10O3S It is known for its unique structure, which includes a thiopyran ring with a hydroxyl group and two oxygen atoms attached to the sulfur atom, forming a dioxide

Preparation Methods

The synthesis of 4-Hydroxytetrahydro-2H-thiopyran 1,1-dioxide typically involves the oxidation of tetrahydrothiopyran derivatives. One common method includes the use of hydrogen peroxide as an oxidizing agent under acidic conditions to introduce the dioxide functionality. Industrial production methods may involve more scalable processes, such as continuous flow reactions, to ensure consistent quality and yield .

Chemical Reactions Analysis

4-Hydroxytetrahydro-2H-thiopyran 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the dioxide group back to a sulfide.

    Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions.

Scientific Research Applications

4-Hydroxytetrahydro-2H-thiopyran 1,1-dioxide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing heterocycles.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways involving sulfur compounds.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting oxidative stress and inflammation.

    Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism by which 4-Hydroxytetrahydro-2H-thiopyran 1,1-dioxide exerts its effects involves its ability to participate in redox reactions. The compound can act as an oxidizing or reducing agent, depending on the conditions. Its molecular targets include enzymes involved in oxidative stress pathways, where it can modulate the activity of these enzymes by altering their redox state .

Comparison with Similar Compounds

Similar compounds to 4-Hydroxytetrahydro-2H-thiopyran 1,1-dioxide include:

    Tetrahydro-2H-thiopyran-4-ol 1,1-dioxide: Similar structure but lacks the hydroxyl group.

    4-Aminotetrahydro-2H-thiopyran 1,1-dioxide: Contains an amino group instead of a hydroxyl group.

    Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide:

Properties

IUPAC Name

1,1-dioxothian-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3S/c6-5-1-3-9(7,8)4-2-5/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JABSMKPYEZTJTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90672492
Record name 4-Hydroxy-1lambda~6~-thiane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194152-05-1
Record name 4-Hydroxy-1lambda~6~-thiane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxytetrahydro-2H-thiopyran 1,1-dioxide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To 1,1-dioxo-tetrahydrothiopyran-4-one (6.3 g, 36 mmol) in H2O (55 mL) was added, in portions, sodium borohydride (720 mg, 18.9 mmol). The reaction mixture was stirred at room temperature for 30 minutes and then the pH was adjusted to 4 with aq. HCl. The reaction mixture was concentrated and suspended in acetone and filtered. The filtrate was concentrated and triturated with ether/hexane to provide 1,1-dioxo-tetrahydrothiopyran-4-ol (5.63 g, 90%) as a white solid.
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
720 mg
Type
reactant
Reaction Step One
Name
Quantity
55 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxytetrahydro-2H-thiopyran 1,1-dioxide
Reactant of Route 2
4-Hydroxytetrahydro-2H-thiopyran 1,1-dioxide
Reactant of Route 3
4-Hydroxytetrahydro-2H-thiopyran 1,1-dioxide
Reactant of Route 4
4-Hydroxytetrahydro-2H-thiopyran 1,1-dioxide
Reactant of Route 5
4-Hydroxytetrahydro-2H-thiopyran 1,1-dioxide
Reactant of Route 6
4-Hydroxytetrahydro-2H-thiopyran 1,1-dioxide

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